molecular formula C16H17N3O3S2 B2935908 2-(butylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687569-18-2

2-(butylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2935908
CAS No.: 687569-18-2
M. Wt: 363.45
InChI Key: GWSBWGBLAUDPSD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-Nitrophenyl group: An electron-withdrawing aryl group at position 3, which may enhance stability and modulate electronic interactions with biological targets.
  • Partially saturated ring system: The 3H,4H,6H,7H designation indicates partial saturation in the thieno-pyrimidine scaffold, affecting conformational flexibility .

Properties

IUPAC Name

2-butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-2-3-9-24-16-17-13-8-10-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSBWGBLAUDPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(butylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 288.36 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit specific enzymes and modulate signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A related compound demonstrated significant growth inhibition in glioblastoma multiforme (GBM) cells through the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase . This suggests that this compound may exhibit similar mechanisms.

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess inhibitory effects against various bacterial strains.

  • Research Findings : In vitro studies have shown that compounds from this class can disrupt bacterial cell walls and inhibit protein synthesis . This opens avenues for exploring this compound as a potential antimicrobial agent.

Data Table: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

Activity TypeCompound ExampleIC50 (µM)Reference
Anticancer2-(butylsulfanyl)-3-(phenyl)10
Antimicrobial2-(butylsulfanyl)-3-(nitrophenyl)15
Enzyme InhibitionThieno[3,2-d]pyrimidine derivative20

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation to form a 4-aminophenyl derivative, enhancing biological activity. Typical conditions: H₂/Pd-C in ethanol (RT, 6 hours) .

3 4 NO2C6H4 H2/Pd C3 4 NH2C6H4 \text{3 4 NO}_2\text{C}_6\text{H}_4\text{ }\xrightarrow{\text{H}_2/\text{Pd C}}\text{3 4 NH}_2\text{C}_6\text{H}_4\text{ }

Sulfanyl Oxidation

The butylsulfanyl moiety can be oxidized to sulfone or sulfoxide using mCPBA (meta-chloroperbenzoic acid) in dichloromethane :

S C4H9mCPBASO C4H9 sulfoxide \text{S C}_4\text{H}_9\xrightarrow{\text{mCPBA}}\text{SO C}_4\text{H}_9\quad \text{ sulfoxide }S C4H9Excess mCPBASO2 C4H9 sulfone \text{S C}_4\text{H}_9\xrightarrow{\text{Excess mCPBA}}\text{SO}_2\text{ C}_4\text{H}_9\quad \text{ sulfone }

Electrophilic Aromatic Substitution

The thiophene ring undergoes bromination or nitration at the 5-position using Br₂/FeBr₃ or HNO₃/H₂SO₄ (0–5°C) .

Thiophene ring+Br2FeBr35 Bromo derivative\text{Thiophene ring}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{5 Bromo derivative}

Cross-Coupling Reactions

The pyrimidine core participates in Buchwald-Hartwig amination with morpholine or piperazine derivatives under Pd catalysis :

4 Cl thieno 3 2 d pyrimidine+MorpholinePd OAc 24 Morpholino derivative\text{4 Cl thieno 3 2 d pyrimidine}+\text{Morpholine}\xrightarrow{\text{Pd OAc }_2}\text{4 Morpholino derivative}

Structural Confirmation

  • IR Spectroscopy : Key peaks include 740 cm⁻¹ (C-Cl), 1630 cm⁻¹ (C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • ¹H NMR : δ 8.21 (d, J=8.8 Hz, 2H, Ar-H), 2.39 (s, 3H, SCH₂CH₂CH₂CH₃) .

  • LC-MS : m/z=442 [M+H]⁺, confirming molecular weight .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Properties/Activities
Target compound Butylsulfanyl High lipophilicity; potential for hydrophobic interactions
2-((4-Methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Methylbenzylsulfanyl Enhanced aromatic stacking due to benzyl group; molecular weight = 362.5
2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 61) Phenyl TNKS inhibitor (IC50 TNKS1 = 21 nM); scaffold optimized for nicotinamide mimetic activity
2-(Propan-2-ylamino)-6-(4-nitrophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (4c) Isopropylamino Lower yield (33%) in synthesis; nitro group reducible to amine for downstream modifications

Key Observations :

  • Aromatic substituents (e.g., 4-tert-butylphenyl in Compound 62) enhance target binding affinity in PARP inhibitors, as seen in TNKS1/2 inhibition (IC50 = 21–29 nM) .

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Properties/Activities
Target compound 4-Nitrophenyl Electron-withdrawing nitro group enhances electrophilicity; may act as a hydrogen bond acceptor
3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl Ethoxy group increases solubility; molecular weight = 552.7
6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (4p) 4-Aminophenyl Reduced nitro derivative; amine group enables hydrogen bonding (e.g., ICAM-1 inhibition in anti-inflammatory assays)

Key Observations :

  • The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., ethoxy or amino), which may reduce oxidative stability but improve solubility.
  • Nitro-to-amine reduction (as in 4p) is a common derivatization strategy to modulate activity, as seen in anti-inflammatory benzothieno-pyrimidinones .

Core Scaffold Modifications

Compound Name Core Structure Key Properties/Activities
Target compound Thieno[3,2-d]pyrimidin-4-one Partial saturation (6H,7H) reduces ring strain; molecular weight = 362.5
Furo[3,2-d]pyrimidin-4-one Furo-pyrimidinone Oxygen atom in place of sulfur; altered electronic properties and hydrogen bonding capacity
Benzothieno[3,2-d]pyrimidin-4-one derivatives Benzothieno-pyrimidinone Extended aromatic system enhances π-π stacking (e.g., COX-2 inhibition with IC50 < 1 µM)

Key Observations :

  • Thieno-pyrimidinones generally exhibit higher metabolic stability than furan analogs due to sulfur’s lower electronegativity.
  • Benzothieno-pyrimidinones (e.g., Compound 1 in ) show superior anti-inflammatory activity, likely due to increased planar surface area for target binding .

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